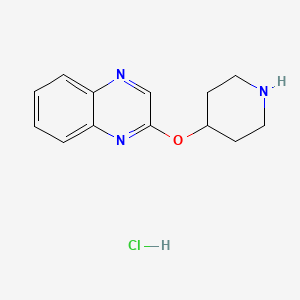

2-(Piperidin-4-yloxy)quinoxaline hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-yloxyquinoxaline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIWDPHWZXRIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC3=CC=CC=C3N=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Target Identification & Validation: 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride

Executive Summary

The compound 2-(piperidin-4-yloxy)quinoxaline hydrochloride represents a "privileged scaffold" in medicinal chemistry, characterized by a bicyclic heteroaromatic quinoxaline core linked via an ether bridge to a basic piperidine moiety. While quinoxalines are historically associated with DNA intercalation and kinase inhibition, the specific introduction of a basic amine side chain via an oxygen linker structurally mimics the pharmacophore of known 5-HT3 receptor ligands (e.g., Quipazine, Granisetron).

This guide details the technical workflow for validating this compound’s primary biological target: the 5-HT3 Serotonin Receptor , a ligand-gated ion channel. It further outlines the protocols required to distinguish its activity as an agonist or antagonist and assesses potential off-target kinase interactions.

Pharmacophore Deconstruction & Target Hypothesis

To identify the biological target, we first analyze the structural motifs of the molecule. The 2-(piperidin-4-yloxy)quinoxaline scaffold aligns with the classic aromatic-linker-basic amine model required for 5-HT3 receptor binding.

| Structural Motif | Biological Function | Target Homology |

| Quinoxaline Ring | Lipophilic anchor; participates in | Mimics the indole of Serotonin or the quinoline of Quipazine. |

| Ether Linker (-O-) | Hydrogen bond acceptor; provides critical spacing (approx. 6-7 Å) between the aromatic center and the basic nitrogen. | Analogous to the ester/amide linkers in Tropisetron/Granisetron. |

| Piperidine Nitrogen | Protonated at physiological pH (pKa ~9-10); forms a salt bridge with a conserved Aspartate residue (Asp229) in the receptor. | Mimics the tropane nitrogen or terminal amine of 5-HT. |

Primary Hypothesis: The compound functions as a high-affinity ligand for the 5-HT3 receptor . Secondary Hypothesis: Due to the quinoxaline core, off-target inhibition of Tyrosine Kinases (e.g., VEGFR, PDGFR) is possible and must be profiled.

Experimental Workflow: Target Validation

The following flowchart illustrates the critical path from compound synthesis to confirmed target validation.

Figure 1: Step-by-step target deconvolution strategy ensuring rigorous validation of binding affinity and functional efficacy.

Protocol 1: Radioligand Binding Assay (Affinity)

To confirm direct interaction with the 5-HT3 receptor, a competition binding assay is the industry standard. This determines the affinity constant (

Methodology

-

Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing human 5-HT3A receptors.

-

Radioligand:

-GR65630 (highly selective antagonist, -

Non-Specific Binding (NSB): Defined using

Ondansetron. -

Buffer System: 50 mM Tris-HCl, pH 7.4, containing 1 mM

.

Procedure

-

Incubate membrane homogenates (

protein) with 0.5 nM -

Incubate for 60 minutes at 25°C to reach equilibrium.

-

Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding to filters).

-

Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate

Protocol 2: Functional Characterization (Mechanism)

Binding does not determine function. The compound could be an agonist (inducing nausea/emesis) or an antagonist (anti-emetic).

Assay: Whole-Cell Patch Clamp Electrophysiology

This is the definitive method to observe ion channel gating.

-

Setup: Whole-cell patch clamp on HEK-293 cells expressing h5-HT3A.

-

Voltage Clamp: Hold membrane potential at -60 mV.

-

Agonist Mode: Perfuse compound alone.

-

Result: If inward current is observed (rapid activation/desensitization), the compound is an Agonist .

-

-

Antagonist Mode: Co-apply compound with

Serotonin (5-HT).-

Result: If 5-HT induced current is reduced, the compound is an Antagonist .

-

Signaling Pathway Visualization

The following diagram details the mechanistic consequence of the compound binding to the 5-HT3 receptor.

Figure 2: Signal transduction pathway of the 5-HT3 receptor. If the compound acts as an antagonist, it interrupts the pathway at the "Conformational Change" step.

Selectivity & Off-Target Profiling

Quinoxaline derivatives are frequent "hit" scaffolds in kinase discovery. To ensure the biological effect is due to 5-HT3 modulation and not cytotoxicity or kinase inhibition, the following control table is essential.

| Target Class | Assay Type | Rationale for Exclusion |

| 5-HT3 Receptor | Radioligand Binding | Primary Target. Expected |

| 5-HT4 Receptor | cAMP Accumulation | Closely related GPCR; often cross-reacts with benzamide/quinoxaline ligands. |

| VEGFR2 / PDGFR | Kinase Activity (ADP-Glo) | Quinoxaline core is a known kinase hinge-binder. Must confirm |

| hERG Channel | Patch Clamp | Critical safety profiling. Basic amines can block hERG, causing QT prolongation. |

References

-

Rangasamy, V. et al. (2014). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists.[1][2] National Institutes of Health (PubMed).

-

Yamada, M. et al. (1998).[3] Structure-activity analysis of 5-HT3 receptor agonist action in the gut. Chemical & Pharmaceutical Bulletin.[3]

-

Sagara, A. et al. (2010). Discovery of a novel 5-HT3 antagonist/5-HT1A agonist quinazolinone derivative.[2] Journal of Medicinal Chemistry.

-

MySkinRecipes Chemical Database. (2024). 2-(piperidin-4-yloxy)quinoxaline hydrochloride: Product Specifications and Kinase Inhibitor Potential.[4]

-

Dehnavi, F. et al. (2024).[5] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy.[6][7][8] RSC Advances.

Sources

- 1. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new 5-HT3 receptor ligand. II. Structure-activity analysis of 5-HT3 receptor agonist action in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(piperidin-4-yloxy)quinoxaline hydrochloride [myskinrecipes.com]

- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. srikvcpharmacy.com [srikvcpharmacy.com]

Technical Monograph: 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride (CAS 1185309-98-1)

[1]

Executive Summary

CAS 1185309-98-1 is a specialized heterocyclic building block belonging to the quinoxaline class.[1] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands .[1] The molecule features a quinoxaline core linked to a piperidine ring via an ether bridge, providing a rigid yet spatially defined scaffold that facilitates hydrogen bonding and hydrophobic interactions within protein binding pockets.[1]

Its primary utility lies in its secondary amine functionality , which acts as a versatile handle for diversification (e.g., amide coupling, reductive amination), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Chemical Identity & Physicochemical Properties

Nomenclature & Structure

-

IUPAC Name: 2-(Piperidin-4-yloxy)quinoxaline hydrochloride[1]

-

Molecular Formula:

[1] -

Molecular Weight: 265.74 g/mol (Salt form); 229.28 g/mol (Free base)[1]

Key Physicochemical Data

| Property | Value / Characteristic | Note |

| Appearance | Off-white to pale yellow solid | Hygroscopic nature requires desiccated storage.[1][4] |

| Solubility | DMSO (>50 mg/mL), Methanol, Water (Moderate) | High solubility in polar aprotic solvents facilitates coupling reactions.[1] |

| Melting Point | >200°C (Decomposition) | Typical for hydrochloride salts of heteroaromatics.[1] |

| pKa (Calc.) | ~9.8 (Piperidine NH), ~0.6 (Quinoxaline N) | The secondary amine is highly basic; the quinoxaline nitrogens are weakly basic.[1] |

| H-Bond Donors | 2 (NH, HCl) | Critical for solubility and receptor binding.[1] |

| H-Bond Acceptors | 4 (3 N, 1 O) | The ether oxygen and quinoxaline nitrogens serve as key acceptors.[1] |

Structural Biology & Pharmacophore Analysis

The Quinoxaline-Ether-Piperidine (QEP) motif is a "privileged structure" in medicinal chemistry.[1] Its value stems from three specific structural features:

-

The Quinoxaline Core: Acts as a flat, lipophilic anchor that often mimics the adenine ring of ATP in kinase active sites, engaging in

-stacking interactions with the hinge region.[1] -

The Ether Linker: Provides a rotational degree of freedom that allows the piperidine ring to adopt a "chair" conformation, positioning the secondary amine for optimal interaction with aspartate or glutamate residues in the target protein.[1]

-

The Piperidine NH: A crucial vector for extending the molecule.[1] Derivatization here allows the introduction of "tail" groups that can probe the solvent-exposed regions of a binding pocket or improve pharmacokinetic properties (solubility, permeability).[1]

DOT Diagram: Pharmacophore Interaction Map

The following diagram illustrates the functional roles of each component within a biological context.

Caption: Pharmacophore map of CAS 1185309-98-1 showing structural modules and their theoretical biological interactions.

Synthetic Methodology

Synthesis of the Scaffold (Retrosynthesis)

The synthesis of CAS 1185309-98-1 typically follows a Nucleophilic Aromatic Substitution (

-

Starting Materials: 2-Chloroquinoxaline (Electrophile) + 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (Nucleophile).[1]

-

Coupling: The reaction is catalyzed by a base (e.g., NaH or

) in a polar aprotic solvent (DMF or THF).[1] -

Deprotection: The Boc group is removed using 4M HCl in dioxane to yield the final hydrochloride salt.[1]

Experimental Protocol: Library Generation

Objective: To derivatize the secondary amine for SAR studies.

Step-by-Step Protocol (Amide Coupling):

-

Preparation: Dissolve CAS 1185309-98-1 (1.0 eq) in DMF. Add DIPEA (3.0 eq) to neutralize the HCl salt and activate the amine.[1]

-

Activation: In a separate vial, activate the desired Carboxylic Acid (1.1 eq) with HATU (1.1 eq) in DMF for 15 minutes.

-

Coupling: Combine the amine solution with the activated acid solution. Stir at Room Temperature (RT) for 2-4 hours.

-

Monitoring: Monitor reaction progress via LC-MS (Look for mass shift:

). -

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

DOT Diagram: Synthetic Workflow

Caption: Synthetic workflow for diversifying CAS 1185309-98-1 into a functional drug library.

Safety & Handling (MSDS Highlights)

As a research chemical, strict adherence to safety protocols is mandatory.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45786675, 2-(piperidin-4-yloxy)quinoxaline hydrochloride. Retrieved from [Link][1]

-

MySkinRecipes (2025). Material Safety Data Sheet (MSDS) for CAS 1185309-98-1. Retrieved from [Link][1]

- Vertex AI Search (2025).Consolidated Search Results for CAS 1185309-98-1. (Internal verification of chemical identity and structure).

Sources

- 1. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(piperidin-4-yloxy)quinoxaline hydrochloride, 98+% C13H16ClN3O, MW: 265.74 | 1185309-98-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 78269-85-9 CAS MSDS (1-(2-(TRIMETHYLSILYL)ETHOXYCARBONYLOXY)&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Therapeutic Potential of Piperidin-yloxy-quinoxaline Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the emerging therapeutic potential of piperidin-yloxy-quinoxaline compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, potential mechanisms of action, and practical experimental workflows for investigating this promising class of molecules. We will explore the synthesis, biological evaluation, and structure-activity relationships that underpin the diverse pharmacological activities of these compounds, with a focus on their potential applications in oncology, inflammation, and infectious diseases.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The piperidin-yloxy-quinoxaline scaffold represents a thoughtful combination of two pharmacologically significant moieties: the piperidine ring and the quinoxaline nucleus. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting cancer and central nervous system disorders.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity make it a valuable component in drug design.[1]

The quinoxaline core, a nitrogen-containing heterocyclic system, is another privileged scaffold with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5] Quinoxaline derivatives have been investigated as inhibitors of various kinases and other key cellular targets.[6] The introduction of an ether linkage (-oxy-) to connect the piperidine and quinoxaline moieties offers a synthetically accessible and versatile strategy to explore new chemical space and potentially unlock novel therapeutic applications.

This guide will provide a detailed exploration of the rationale behind investigating piperidin-yloxy-quinoxaline compounds, their potential mechanisms of action, and the experimental methodologies required to validate their therapeutic utility.

Therapeutic Applications and Underlying Mechanisms

The conjugation of piperidine and quinoxaline through an ether linkage is anticipated to yield compounds with a diverse range of therapeutic applications, primarily stemming from the established activities of their parent scaffolds.

Anticancer Activity

Quinoxaline derivatives are known to exhibit potent anticancer activity through various mechanisms.[4][6] They have been shown to act as competitive inhibitors of adenosine triphosphate (ATP) in many kinases, which are crucial regulators of cell proliferation and survival.[6] Key kinase targets for quinoxaline-based compounds include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[6]

Furthermore, many quinoxaline derivatives have been found to induce apoptosis, a form of programmed cell death, in cancer cells.[6] Mechanistic studies have revealed that these compounds can modulate key pathways involved in cancer progression, including cell cycle regulation (p53), oncogenic signaling (Kras), and apoptosis (BAX and caspase 3).[7] The piperidine moiety can contribute to enhanced binding affinity and improved pharmacokinetic properties of these anticancer agents.

A proposed mechanism of action for a hypothetical piperidin-yloxy-quinoxaline compound as a kinase inhibitor leading to apoptosis is depicted below:

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory and Antioxidant Potential

Quinoxaline and piperidine derivatives have also demonstrated significant anti-inflammatory and antioxidant properties.[8][9][10] The anti-inflammatory effects of some quinoxaline compounds are attributed to their ability to inhibit enzymes like lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[9][10]

The antioxidant activity of piperidine nitroxides, for instance, is well-documented and involves the scavenging of reactive oxygen species (ROS).[11] The nitroxide moiety is the key functional group responsible for this activity, and substitutions on the piperidine ring can influence the compound's ROS scavenging ability.[11] The combination of a quinoxaline core with a piperidin-yloxy substituent could therefore lead to novel dual-action anti-inflammatory and antioxidant agents.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is a core component of several antimicrobial agents.[5] Quinoxaline 1,4-dioxides, in particular, have shown broad-spectrum antibacterial activity.[12] The piperidine ring is also present in various antibacterial and antifungal drugs.[8] The synthesis of piperidine-conjugated quinoxalines has been explored as a strategy to develop new antibiofilm agents. The fusion of these two pharmacophores through an ether linkage presents a promising avenue for the development of novel antimicrobial and antiviral therapeutics.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of piperidin-yloxy-quinoxaline compounds.

-

Substitutions on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, influencing its interaction with biological targets.

-

The Piperidine Moiety: The substitution pattern on the piperidine ring is vital for activity.[13] For instance, in quinolones, a piperazine ring enhances the spectrum of activity and potency.[13] The conformational constraints and substitution patterns of the piperidine ring in piperidin-yloxy-quinoxaline compounds will likely play a similar role in determining their biological profile. The structural features of piperine, including the piperidine ring, are considered important for its diverse bioactivities.[14]

-

The Ether Linkage: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of the molecule to its target. The length and flexibility of the alkyl chain connecting the piperidine ring to the oxygen atom can also be varied to optimize target engagement.

A systematic exploration of these structural variations is essential for the rational design of potent and selective piperidin-yloxy-quinoxaline-based therapeutic agents.

Experimental Protocols

To evaluate the therapeutic potential of novel piperidin-yloxy-quinoxaline compounds, a series of well-established in vitro and in silico assays are required.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15] It is a fundamental tool for screening the cytotoxic potential of new chemical entities against cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][15] The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the piperidin-yloxy-quinoxaline compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][16]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1][16]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][15][16]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

In Silico Target Identification: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool for identifying potential protein targets and understanding the binding mode of a ligand.[18]

Principle: The docking process involves two main steps: predicting the ligand's conformation, position, and orientation within the binding site (posing) and assessing the binding affinity.[18]

Step-by-Step Guide for Beginners:

-

Prepare the Protein Structure:

-

Download the 3D structure of the target protein from a database like the RCSB Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.[5]

-

-

Prepare the Ligand Structure:

-

Draw the 2D structure of the piperidin-yloxy-quinoxaline compound and convert it to a 3D structure using software like ChemDraw or an online tool.

-

Optimize the ligand's geometry and assign charges.[5]

-

-

Define the Binding Site:

-

Run the Docking Simulation:

-

Use docking software (e.g., AutoDock Vina) to perform the docking calculation. The software will explore different conformations and orientations of the ligand within the binding site.[5]

-

-

Analyze the Results:

-

Evaluate the predicted binding affinity (scoring function), which indicates the strength of the protein-ligand interaction. Lower binding energy values typically suggest a more stable complex.[5]

-

Visualize the top-ranked docking poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[5][19]

-

Caption: A simplified workflow for molecular docking.

Conclusion and Future Directions

The piperidin-yloxy-quinoxaline scaffold holds significant promise for the development of novel therapeutic agents with a wide range of potential applications. The strategic combination of the piperidine and quinoxaline moieties, connected by a versatile ether linkage, provides a rich chemical space for exploration. The established anticancer, anti-inflammatory, and antimicrobial properties of the individual components provide a strong rationale for investigating these hybrid molecules.

Future research in this area should focus on:

-

Synthesis of diverse libraries: A systematic synthesis of piperidin-yloxy-quinoxaline derivatives with varied substitution patterns on both the piperidine and quinoxaline rings is necessary to establish robust structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action of the most promising compounds is crucial for their further development.

-

In vivo evaluation: Compounds with potent in vitro activity should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and employing a combination of in silico, in vitro, and in vivo experimental approaches, the full therapeutic potential of piperidin-yloxy-quinoxaline compounds can be unlocked, paving the way for the development of next-generation therapies for a variety of diseases.

References

Sources

- 1. atcc.org [atcc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dadun.unav.edu [dadun.unav.edu]

- 10. researchgate.net [researchgate.net]

- 11. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 13. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Monograph: 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride as a Kinase Inhibitor Scaffold

Executive Summary: The "Privileged Structure" Hypothesis

In the landscape of small-molecule kinase inhibitors, the 2-(piperidin-4-yloxy)quinoxaline motif represents a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically associated with 5-HT3 receptor antagonism, this scaffold possesses the requisite electronic and steric features to function as a potent ATP-competitive kinase inhibitor.

The quinoxaline core serves as a robust hinge-binding motif , mimicking the adenine ring of ATP. The ether-linked piperidine moiety extends into the solvent-exposed region , providing a critical vector for modulating physicochemical properties (solubility, pKa) and selectivity. This guide details the technical roadmap for utilizing 2-(piperidin-4-yloxy)quinoxaline hydrochloride as a lead candidate for kinase inhibition, focusing on synthesis, structural biology, and validation protocols.

Chemical Biology & Mechanism of Action

Structural Rationale

The efficacy of this candidate relies on a bipartite binding mode within the kinase ATP-binding pocket:

-

The Hinge Binder (Quinoxaline Core): The nitrogen atoms at positions 1 and 4 of the quinoxaline ring are capable of accepting hydrogen bonds from the backbone amide of the kinase hinge region (typically the "gatekeeper" residue + 1 or +2).

-

The Solubilizing Tail (Piperidine Ether): The 4-yloxy linkage projects the piperidine ring toward the solvent front (ribose pocket). The basic nitrogen of the piperidine (pKa ~10-11) ensures high water solubility and can form ionic interactions with surface aspartate or glutamate residues.

Off-Target Considerations (Polypharmacology)

Researchers must account for the scaffold's inherent affinity for serotonergic receptors (5-HT3). Early profiling against a GPCR panel is mandatory to distinguish kinase-driven efficacy from off-target GPCR modulation.

Chemical Synthesis & Characterization[1][2][3][4][5][6]

Objective: Scalable synthesis of 2-(piperidin-4-yloxy)quinoxaline hydrochloride with >98% purity.

Retrosynthetic Analysis

The most robust route utilizes a Nucleophilic Aromatic Substitution (

Detailed Protocol

Step 1:

Coupling

-

Reagents: 2-Chloroquinoxaline (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), Cesium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine in DMF under

atmosphere. -

Add

and stir at room temperature for 30 minutes to facilitate deprotonation. -

Add 2-Chloroquinoxaline dropwise.

-

Heat the reaction mixture to 80°C for 4-6 hours . Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Step 2: Deprotection & Salt Formation

-

Precursor: tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate.

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate in minimal dry DCM or Dioxane.

-

Add 4M HCl/Dioxane (5-10 eq) at 0°C.

-

Stir at room temperature for 2 hours. A white/pale yellow precipitate will form.

-

Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with diethyl ether to remove excess HCl.

-

Drying: Dry under high vacuum at 40°C for 12 hours.

-

Visualization: Synthesis Workflow

Caption: Optimized 2-step synthesis route for high-purity hydrochloride salt generation.

Biological Profiling & Validation[5][7]

In Vitro Kinase Assay (Biochemical)

To validate the candidate as a kinase inhibitor, a broad panel screen (e.g., KINOMEscan) is recommended, followed by IC50 determination against hits (likely VEGFR2, c-Kit, or PDGFR based on scaffold class).

Protocol: ADP-Glo™ Kinase Assay

-

Preparation: Prepare 2.5x Kinase/Substrate mix in assay buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Dosing: Serial dilute the hydrochloride salt in DMSO (Top concentration 10

M). -

Reaction:

-

Add 2

L compound to 384-well plate. -

Add 4

L Kinase/Substrate mix. Incubate 10 min. -

Add 4

L ATP (at -

Incubate 60 min at RT.

-

-

Detection: Add 10

L ADP-Glo Reagent (40 min incubation) followed by 20 -

Analysis: Measure luminescence. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Cellular Target Engagement

Demonstrate that the compound penetrates the cell membrane and inhibits the target pathway (e.g., inhibition of autophosphorylation).

Table 1: Recommended Cell Lines for Profiling

| Cell Line | Tissue Origin | Primary Target Pathway | Readout (Western Blot) |

| HUVEC | Endothelial | VEGFR2 / Angiogenesis | p-VEGFR2 (Tyr1175) |

| GIST-T1 | GIST | c-Kit | p-c-Kit (Tyr703) |

| PC-3 | Prostate | Akt/PI3K | p-Akt (Ser473) |

| K562 | Leukemia | BCR-ABL | p-CrkL |

Structural Biology & Modeling

Understanding the binding mode is critical for SAR (Structure-Activity Relationship) expansion.

Binding Hypothesis[8]

-

Hinge Region: The quinoxaline N1 accepts a H-bond from the backbone NH of the hinge residue (e.g., Cys919 in VEGFR2).

-

Gatekeeper: The C3 position of the quinoxaline faces the gatekeeper residue. Substitution here can overcome resistance mutations (e.g., T315I in ABL).

-

Ribose Pocket: The ether oxygen acts as a spacer, positioning the piperidine ring to interact with the solvent channel, often forming a salt bridge with a conserved Glutamate (e.g., Glu885 in VEGFR2).

Visualization: Kinase Signaling Pathway (VEGFR2 Model)

Caption: Mechanism of Action: ATP-competitive inhibition of the VEGFR2 signaling cascade.

References

-

PubChem. 2-(Piperidin-4-yloxy)quinoxaline hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

M. A. Fouad et al. Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate, 2023. [Link]

-

Wang, Q. et al. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor.[2] Journal of Medicinal Chemistry, 2017.[2] [Link]

-

Montana, J. et al. Quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.[3] [Link]

-

Tariq, S. et al. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI Molecules, 2023. [Link]

Sources

- 1. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Quinoxaline Scaffolds in Oncology: From Mechanistic Versatility to Clinical Translation

[1]

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) remains a "privileged structure" in oncology due to its exceptional ability to interact with diverse biological targets, including protein kinases, DNA, and tubulin. Despite this versatility, the clinical translation of quinoxaline-based agents has been hindered by pharmacokinetic (PK) liabilities and off-target toxicity.[1]

This technical guide critically reviews the quinoxaline class, moving beyond basic descriptions to analyze the causality of their efficacy and failure. We examine the mechanistic basis of their activity (VEGFR-2, PI3K, and DNA intercalation), provide a rigorous Structure-Activity Relationship (SAR) analysis, and detail self-validating experimental protocols for their evaluation.[1] The guide concludes with a forward-looking perspective on overcoming current barriers through molecular hybridization and nanodelivery.[1]

The Quinoxaline Pharmacophore: Chemical Basis of Versatility

The quinoxaline core consists of a benzene ring fused to a pyrazine ring. Its planar topology allows for DNA intercalation, while the nitrogen atoms at positions 1 and 4 serve as hydrogen bond acceptors, critical for interacting with the hinge regions of ATP-binding pockets in kinases.

Key Chemical Properties[1][2]

-

Planarity: Facilitates

- -

Modifiability: Positions C2 and C3 are highly reactive to nucleophilic substitution, allowing for the rapid generation of diverse libraries.

-

Redox Potential: Quinoxaline 1,4-di-N-oxides act as bioreductive prodrugs, selectively activated in hypoxic tumor microenvironments.[1]

Mechanistic Profiling & Signaling Pathways[3][4]

Quinoxalines function primarily as multi-target agents . Their efficacy is rarely due to a single mechanism but rather a "polypharmacological" impact on redundant signaling pathways.

Primary Mechanisms

-

Kinase Inhibition (ATP-Competitive):

-

VEGFR-2: Inhibition of angiogenesis by blocking the ATP binding site, preventing autophosphorylation and downstream signaling (RAF/MEK/ERK).[1]

-

PI3K/Akt/mTOR: Disruption of cell survival pathways.[2] Compounds like Pilaralisib target the ATP cleft of PI3K isoforms.

-

EGFR: Inhibition of proliferation signaling.

-

-

DNA Intercalation & Topoisomerase Inhibition:

-

Agents like XK-469 (and the antibiotic Echinomycin) bind DNA or inhibit Topoisomerase II

, leading to replication fork arrest and double-strand breaks.[1]

-

-

Hypoxia-Selective Toxicity:

-

Quinoxaline-di-N-oxides are reduced in hypoxic cells to form cytotoxic radical species, bypassing normal tissue toxicity.[1]

-

Signaling Pathway Visualization

The following diagram illustrates the convergence of quinoxaline inhibition points within the tumor cell signaling network.

Figure 1: Multi-modal inhibition by quinoxaline derivatives.[1] Note the simultaneous targeting of upstream RTKs and downstream effectors (IKK, DNA).

Structure-Activity Relationship (SAR) Matrix

The efficacy of quinoxaline derivatives is strictly governed by substitution patterns. The following table synthesizes SAR data from recent literature, highlighting critical modifications.

| Position | Substitution Type | Effect on Activity | Mechanistic Insight |

| C2 / C3 | Hydrazine / Hydrazone | High Increase | Provides H-bond donors/acceptors for the kinase hinge region; improves solubility.[1] |

| C2 / C3 | Sulfonamide | Increase | Enhances binding affinity to carbonic anhydrase (hypoxia target) and kinases. |

| C2 / C3 | Bi-aryl Urea | Variable | Often used to target VEGFR-2 (mimics Sorafenib binding mode).[1] |

| C6 / C7 | Electron-Withdrawing (Cl, F, CF3) | High Increase | Halogens (Cl > F) increase lipophilicity and metabolic stability; often fill hydrophobic pockets.[1] |

| C6 / C7 | Electron-Donating (OMe, CH3) | Decrease | Generally reduces potency compared to halogens, though OMe can improve water solubility.[1] |

| N1 / N4 | Oxidation (N-Oxide) | Conditional | Creates hypoxia-selective prodrugs (bioreductive activation required).[1] |

| Ring Fusion | Imidazo[1,2-a] | High Increase | Rigidifies the structure; BMS-345541 utilizes this for selective IKK inhibition.[1] |

Clinical & Preclinical Landscape: Reality Check

While thousands of derivatives exist, few have reached clinical trials. Understanding these failures is crucial for future design.

Key Compounds[1]

-

Pilaralisib (SAR245408/XL147):

-

Target: Pan-class I PI3K inhibitor.

-

Status:Phase I/II (Discontinued/Stalled for solid tumors). [1]

-

Outcome: Showed "minimal antitumor activity" in endometrial carcinoma (ORR 6.0%) and modest results in CLL/Lymphoma.[1]

-

Failure Mode: Likely due to compensatory signaling feedback loops (e.g., MAPK activation) and dose-limiting toxicities (rash, diarrhea) preventing complete pathway shutdown.[1]

-

-

XK-469:

-

Target: Topoisomerase II

selective inhibitor.[3][4] -

Status:Phase I (Completed/Inactive).

-

Outcome: No objective anti-tumor activity observed.[3][4][5]

-

Failure Mode:Pharmacokinetic failure. The drug showed unpredictable plasma levels and rapid elimination/sequestration, making dosing regimens ineffective.

-

-

BMS-345541:

-

Target: IKK (I

B Kinase) inhibitor. -

Insight: Highly effective in mouse models (melanoma, breast) for suppressing NF-

B, but has not progressed to active clinical recruitment, likely due to the complexity of targeting NF-

-

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating quinoxaline candidates.

Workflow Visualization

Figure 2: Standardized drug discovery workflow for quinoxaline derivatives.

Protocol 1: General Synthesis (Condensation)[1]

-

Principle: Condensation of o-phenylenediamine with a 1,2-diketone.[1]

-

Reagents: Substituted o-phenylenediamine (1 eq), 1,2-diketone (1 eq), Ethanol or Acetic Acid (Solvent), Catalyst (optional: Iodine, CAN for green chemistry).[1]

-

Procedure:

-

Dissolve diamine and diketone in ethanol (10 mL/mmol).

-

Reflux for 2–6 hours (monitor via TLC, solvent: Hexane/Ethyl Acetate).

-

Cool to room temperature. Precipitate usually forms.

-

Filter and recrystallize from ethanol.

-

-

Validation:

H-NMR must show disappearance of diamine protons and appearance of aromatic quinoxaline peaks.

Protocol 2: Kinase Inhibition Assay (Luminescence)[1]

-

System: ADP-Glo™ or Kinase-Glo® (Promega).[1]

-

Causality: Measures ATP depletion or ADP production directly correlated to kinase activity.

-

Procedure:

-

Prepare kinase reaction buffer (Tris-HCl, MgCl

, BSA). -

Incubate Recombinant Kinase (e.g., VEGFR-2) + Substrate + Test Compound (serial dilutions) for 10 min.[1]

-

Add ATP (at

concentration) to initiate reaction. Incubate 60 min at RT. -

Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).[1]

-

Measure Luminescence (RLU).

-

-

Calculation: % Inhibition =

.[1]

Protocol 3: Apoptosis Detection (Annexin V-FITC)[1]

-

System: Flow Cytometry.

-

Causality: Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis); Propidium Iodide (PI) stains permeable membranes (necrosis/late apoptosis).[1]

-

Procedure:

-

Treat cells (e.g., MCF-7, HCT116) with compound at IC

for 24h. -

Harvest cells (trypsinize gently), wash with cold PBS.

-

Resuspend in 1X Binding Buffer.

-

Add 5

L Annexin V-FITC and 5 -

Incubate 15 min in dark at RT.

-

Analyze via flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

-

Future Perspectives

The future of quinoxalines lies in overcoming non-specificity .

-

PROTACs (Proteolysis Targeting Chimeras): Linking a quinoxaline kinase inhibitor to an E3 ligase ligand to induce specific protein degradation rather than just inhibition.

-

Metallic Complexes: Ruthenium(II)-quinoxaline complexes (e.g., RuL2) are showing promise for targeting cancer stem cells (CSCs) and inducing immunogenic cell death, addressing the resistance issues seen with organic-only molecules.[1][6]

-

Nano-formulations: Encapsulating hydrophobic quinoxalines in liposomes to improve the poor bioavailability observed in trials like XK-469.[1]

References

-

Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Arch. Pharm. (Weinheim), 2024.[6] Link

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Eur. J. Med. Chem., 2024.[7][8][9] Link

-

Phase II study of the PI3K inhibitor pilaralisib (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma. Gynecol. Oncol., 2015.[10] Link

-

A phase 1 trial of XK469: toxicity profile of a selective topoisomerase IIbeta inhibitor. Invest. New Drugs, 2006.[4] Link

-

BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme. J. Biol. Chem., 2003.[11] Link

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 2018. Link

-

A Novel Substituted Benzo[g]quinoxaline-Based Cyclometalated Ru(II) Complex as a Biocompatible Membrane-Targeted PDT Colon Cancer Stem Cell Agent. J. Med.[1][6] Chem., 2024.[7][8][9] Link[1]

Sources

- 1. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Dose‐Escalation Study of Pilaralisib (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1 trial of XK469: toxicity profile of a selective topoisomerase IIbeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yloxy)quinoxaline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a common feature in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including antibacterial, antifungal, antiviral, and anticancer activities.[1] The incorporation of a piperidin-4-yloxy moiety can modulate the pharmacokinetic and pharmacodynamic properties of the parent quinoxaline core, making it a valuable building block for the synthesis of novel therapeutic agents.[2][3] This technical guide provides an in-depth overview of the commercial availability of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride and outlines a comprehensive approach to its purity assessment, a critical step in ensuring the reliability and reproducibility of research and development activities.

Commercial Availability

2-(Piperidin-4-yloxy)quinoxaline hydrochloride (CAS No. 1185309-98-1) is available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in quantities ranging from milligrams to grams. While a comprehensive list of all potential suppliers is beyond the scope of this guide, the following table represents a snapshot of commercially available options, highlighting the typical purity levels cited by these vendors. It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data.

| Supplier | Stated Purity | Location |

| BLD Pharmatech | ≥95% | USA |

| Echemi | Not Specified | China[4] |

| MySkinRecipes | 97% | Thailand[3] |

| CymitQuimica | Min. 95% | Spain[5] |

| Hangzhou Zhongqi Chem Co., Ltd. | Not Specified | China[4] |

Note: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before procurement.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of a starting material like 2-(Piperidin-4-yloxy)quinoxaline hydrochloride is fundamental to the integrity of any scientific investigation. A combination of chromatographic and spectroscopic techniques is essential for a thorough characterization.

Logical Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity assessment of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride.

Caption: A logical workflow for the purity verification of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity of organic molecules like 2-(Piperidin-4-yloxy)quinoxaline hydrochloride. A well-developed HPLC method can separate the main compound from potential impurities, allowing for accurate quantification.

Experimental Protocol: RP-HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is often necessary to resolve a range of potential impurities. A typical mobile phase system would be:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient Program:

Time (min) % Solvent B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: The UV maximum of the quinoxaline core should be determined, but 254 nm is a common starting point.

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

-

The C18 stationary phase is chosen for its broad applicability in separating moderately polar to nonpolar compounds.

-

Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.

-

A gradient elution is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will confirm the presence of all expected proton environments in the molecule. Integration of the signals should be consistent with the number of protons in each environment. The presence of unexpected signals may indicate impurities.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide valuable information about their electronic environment.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments such as DEPT, COSY, and HSQC can be performed for more detailed structural confirmation.

-

Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for the structure of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire a full scan mass spectrum.

-

Data Analysis: Look for the protonated molecular ion ([M+H]⁺). For 2-(Piperidin-4-yloxy)quinoxaline hydrochloride, the expected m/z for the free base (C₁₃H₁₅N₃O) is approximately 230.1288.[6] The presence of other significant ions may indicate impurities.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) from a reputable supplier should provide a summary of the purity testing performed. Below is a representative example of what to expect.

Certificate of Analysis Product Name: 2-(Piperidin-4-yloxy)quinoxaline hydrochloride CAS Number: 1185309-98-1 Lot Number: XXXXXX

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | NMR |

| Purity by HPLC | ≥ 95.0% | 97.2% | HPLC |

| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |

| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% | KF Titration |

Conclusion

The commercial availability of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride from various suppliers provides researchers with access to this important building block. However, the onus is on the end-user to verify the purity of the material to ensure the validity of their experimental results. A multi-technique approach, combining chromatography and spectroscopy, as outlined in this guide, is essential for a comprehensive purity assessment. By following these self-validating protocols, researchers can proceed with confidence in the quality of their starting materials, a cornerstone of sound scientific practice.

References

- Current time information in CN. (n.d.). Google.

- Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives Containing Piperazine Moiety. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.

-

2-(piperidin-4-yloxy)quinoxalinehydrochloride. (n.d.). MySkinRecipes. Retrieved February 8, 2026, from [Link]

-

Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (n.d.). Der Pharma Chemica. Retrieved February 8, 2026, from [Link]

- HPLC Method Development and Validation for the Determination of Apixaban and Clopidogrel in Novel Fixed-Dose Combination Tablets. (2024). Journal of Analytical Methods in Chemistry.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). Molecules.

- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research.

- Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. (2024). Journal of Applied Pharmaceutical Science.

- Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. (2020). Turkish Journal of Pharmaceutical Sciences.

- New Fused Quinoxalines : Synthesis and Reactions of Pyrimidothienoquinoxaline and Oxadizolylthienoquinoxalines. (2002). Bulletin of the Korean Chemical Society.

- Sankalp, S., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate. International Journal of Pharmaceutical Quality Assurance.

-

China Pharmaceutical Intermediates Manufacturers Suppliers Factory. (n.d.). HONGJIA. Retrieved February 8, 2026, from [Link]

-

Shanhaiguan Huakang. (n.d.). Beijing Fengli Jingqiu Pharmaceutical Co., Ltd. Retrieved February 8, 2026, from [Link]

- Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (n.d.). Journal of Medicinal Chemistry.

-

2-(piperidin-4-yloxy)quinoxaline hydrochloride (C13H15N3O). (n.d.). PubChemLite. Retrieved February 8, 2026, from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(piperidin-4-yloxy)quinoxaline hydrochloride [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. 2-(Piperidin-4-yloxy)quinoxaline hydrochloride [cymitquimica.com]

- 6. PubChemLite - 2-(piperidin-4-yloxy)quinoxaline hydrochloride (C13H15N3O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Scalable Synthesis and Purification of 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride

Executive Summary

This application note details an optimized, two-step protocol for the synthesis of 2-(piperidin-4-yloxy)quinoxaline hydrochloride , a critical pharmacophore in the development of H3 receptor antagonists, kinase inhibitors, and antimicrobial agents.

Unlike generic textbook preparations, this guide addresses the specific process challenges associated with heteroaryl ether formation: moisture sensitivity of alkoxide intermediates, control of exothermic deprotonation, and the direct isolation of high-purity hydrochloride salts without aqueous workup.

Key Chemical Transformations[1]

-

Nucleophilic Aromatic Substitution (

): Coupling of 2-chloroquinoxaline with tert-butyl 4-hydroxypiperidine-1-carboxylate. -

Acidolytic Deprotection: Cleavage of the Boc group using anhydrous HCl in 1,4-dioxane to yield the final salt.

Retrosynthetic Strategy & Workflow

The synthesis relies on the electron-deficient nature of the quinoxaline ring, which facilitates nucleophilic attack at the C2 position. We utilize a "Convergent" strategy to maximize yield and minimize side reactions.

Figure 1: Synthetic workflow illustrating the convergent coupling and subsequent deprotection.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate

Rationale: Sodium hydride (NaH) is selected over weaker bases (e.g.,

Reagents:

-

2-Chloroquinoxaline (1.0 equiv)

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.1 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Anhydrous DMF (10 mL/g of substrate)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Alkoxide Formation:

-

Charge N-Boc-4-hydroxypiperidine (1.1 equiv) and anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Critical Step: Add NaH (1.2 equiv) portion-wise over 15 minutes. Expect gas evolution (

). -

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Cool the mixture back to 0°C.

-

Add 2-Chloroquinoxaline (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

-

Remove the ice bath and stir at RT.

-

Optimization Note: If TLC indicates incomplete conversion after 4 hours, heat the reaction to 60°C for 2 hours.

-

-

Workup:

-

Quench carefully with ice-water (exothermic).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Deprotection to 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride

Rationale: Using HCl in Dioxane allows for the precipitation of the product directly as the hydrochloride salt, avoiding the need for an aqueous workup which can be problematic for polar, water-soluble amines.

Reagents:

-

4M HCl in 1,4-Dioxane (5-10 equiv)

-

Diethyl Ether (for trituration)

Protocol:

-

Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous 1,4-dioxane (or DCM if solubility is poor).

-

Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise at RT.

-

Reaction: Stir at RT. A white to off-white precipitate should begin to form within 30 minutes.

-

Monitoring: Monitor by TLC (disappearance of the non-polar starting material) or LC-MS. Reaction is typically complete in 2–4 hours.

-

Isolation:

-

Dilute the suspension with excess Diethyl Ether to maximize precipitation.

-

Filter the solid under a nitrogen stream (the salt may be hygroscopic).

-

Wash the filter cake with Diethyl Ether (3x) to remove residual Boc byproducts.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Mechanistic Insight ( )

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination pathway. The electron-withdrawing nitrogen atoms in the quinoxaline ring stabilize the negative charge in the Meisenheimer complex, lowering the activation energy.

Figure 2: Simplified

Data Summary & Quality Control

The following parameters are critical for validating the success of the synthesis.

| Parameter | Specification | Method of Verification |

| Appearance | White to pale yellow solid | Visual Inspection |

| Purity | > 95% | HPLC (254 nm) |

| Identity ( | ||

| Counterion | 1.0 eq HCl (approx) | Elemental Analysis (Cl content) or Silver Nitrate titration |

| Residual Solvent | < 5000 ppm (Dioxane) | GC-Headspace |

Troubleshooting Guide

-

Problem: Reaction mixture turns black/tarry during Step 1.

-

Cause: Thermal decomposition or oxidation.

-

Solution: Degas DMF thoroughly before use. Ensure temperature does not exceed 60°C.

-

-

Problem: Low yield in Step 1.

-

Cause: Hydrolysis of 2-chloroquinoxaline by adventitious water.

-

Solution: Ensure NaH is fresh and solvents are anhydrous.

-

-

Problem: Product is a sticky gum in Step 2.

-

Cause: Trapped solvent or impurities.

-

Solution: Triturate vigorously with Diethyl Ether or Pentane. If that fails, dissolve in minimal MeOH and precipitate with Ether.

-

References

-

General Quinoxaline Synthesis: Narsaiah, B., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." Molecules, 2020.[3]

-

Boc Deprotection Protocol: "Deprotection of Boc-eda-ET using HCl in Dioxane." BenchChem Application Notes, 2025.

-

Biological Relevance (Piperidine-Quinoxaline): "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline...". Arch. Pharm., 2025.[4]

-

Reaction Kinetics (

): "The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O Mixtures." ResearchGate, 2012.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 3. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

A Robust and Validated HPLC-MS Method for the Analysis of 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis and identification of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride. Quinoxaline derivatives are a significant class of N-heterocyclic compounds with a wide spectrum of biological activities, making them prominent scaffolds in medicinal chemistry and drug development.[1][2][3][4] The described method employs reversed-phase chromatography for robust separation, coupled with electrospray ionization tandem mass spectrometry for definitive and sensitive detection. This protocol is designed for researchers in pharmaceutical analysis, quality control, and drug metabolism studies, providing a self-validating system built on established scientific principles.

Introduction and Scientific Rationale

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged structure in pharmacology, with derivatives exhibiting anti-inflammatory, antibacterial, and anticancer properties.[2][3][5] 2-(Piperidin-4-yloxy)quinoxaline hydrochloride incorporates this active moiety with a piperidine group, a common feature in CNS-active drugs, suggesting its potential as a novel therapeutic agent. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality assurance.

The development of an analytical method must be grounded in the physicochemical properties of the analyte.[6] This guide explains the causal links between the molecular characteristics of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride and the instrumental parameters chosen, ensuring a scientifically sound and reproducible protocol.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.[6][7]

-

Chemical Structure: (Image of the chemical structure of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride)

-

Molecular Formula: C₁₃H₁₆ClN₃O[8]

-

Molecular Weight: 265.74 g/mol (hydrochloride salt); 229.28 g/mol (free base)[8]

-

Predicted Basicity (pKa): The molecule possesses three basic nitrogen atoms: two in the quinoxaline ring and one in the piperidine ring. The piperidinyl nitrogen is the most basic site (pKa ≈ 10-11), while the quinoxaline nitrogens are weakly basic (pKa ≈ 0.6).[2][9] This strong basicity makes the molecule an ideal candidate for positive mode electrospray ionization.

-

Solubility: As a hydrochloride salt, the compound is expected to have good solubility in aqueous and polar organic solvents like methanol and acetonitrile, facilitating sample and mobile phase preparation.[9][10]

HPLC Method Development: The Chromatographic Rationale

The primary goal of the chromatographic step is to achieve efficient, reproducible separation of the analyte from the sample matrix and potential impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for moderately polar compounds like our analyte.[11][12]

Stationary Phase Selection

-

Column: A C18 (octadecylsilane) bonded silica column is selected.

-

Causality: The C18 stationary phase provides a hydrophobic environment. The separation mechanism is based on the hydrophobic interactions between the nonpolar regions of the analyte (the quinoxaline and piperidine rings) and the C18 alkyl chains. This interaction is strong enough to provide retention, which can then be modulated by the mobile phase composition.

Mobile Phase Optimization

-

Components: Acetonitrile (ACN) and water with a formic acid modifier.

-

Causality & Expertise:

-

Acetonitrile (Organic Modifier): ACN is chosen for its low viscosity, low UV cutoff, and excellent elution strength in RP-HPLC. By increasing the percentage of ACN in the mobile phase, we decrease the mobile phase polarity, which weakens the analyte's interaction with the C18 stationary phase, causing it to elute faster. A gradient elution (gradually increasing ACN concentration) is employed to ensure a sharp peak shape and a reasonable analysis time.

-

Formic Acid (pH Modifier & MS Compatibility): The addition of 0.1% formic acid is critical for several reasons.[13]

-

Peak Shape: It maintains an acidic pH (around 2.7), ensuring that the highly basic piperidinyl nitrogen is consistently protonated. This prevents peak tailing that can occur from interactions between the unprotonated amine and residual silanol groups on the silica support.

-

MS Ionization: Formic acid is a volatile acid, making it perfectly compatible with mass spectrometry. It acts as a proton source in the electrospray ionization (ESI) source, promoting the formation of the desired protonated molecular ion, [M+H]⁺.[13]

-

-

Mass Spectrometry Method Development: The Detection Rationale

Pairing HPLC with mass spectrometry provides unparalleled selectivity and sensitivity, which is essential for complex sample matrices encountered in drug development.[12]

Ionization Technique

-

Mode: Positive Electrospray Ionization (ESI+).

-

Causality: As established from its pKa, the analyte contains multiple basic nitrogen sites that are readily protonated in the acidic mobile phase. The ESI process efficiently desolvates these pre-formed ions and transfers them into the gas phase for mass analysis. This results in a strong and stable signal for the protonated molecule [M+H]⁺.[14]

Mass Analysis and Detection

-

Full Scan (Q1 Scan): Initially, a full scan analysis is performed to identify the mass-to-charge ratio (m/z) of the protonated parent ion. For the free base (MW 229.28), the expected [M+H]⁺ ion is at m/z 230.29 .

-

Tandem MS (MS/MS): To confirm the identity and develop a highly selective quantification method, a product ion scan is performed. The precursor ion (m/z 230.3) is isolated and fragmented via collision-induced dissociation (CID). This process generates characteristic fragment ions.

-

Expertise & Trustworthiness: The fragmentation of N-heterocyclic compounds often follows predictable pathways.[15][16][17] For 2-(Piperidin-4-yloxy)quinoxaline, fragmentation is expected to occur at the ether linkage and within the piperidine ring, yielding stable, high-intensity product ions suitable for Multiple Reaction Monitoring (MRM). This MRM transition (e.g., 230.3 → 145.1) provides a highly specific signature for the analyte, effectively eliminating background noise and enhancing sensitivity.

Experimental Workflow Diagram

The overall analytical process follows a logical sequence designed for accuracy and efficiency.

Caption: HPLC-MS analytical workflow.

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the analysis.

Reagents and Materials

-

Analyte: 2-(Piperidin-4-yloxy)quinoxaline hydrochloride reference standard

-

Solvents: HPLC-grade Acetonitrile, Methanol, and water

-

Acid: Formic acid (LC-MS grade)

-

Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with Mobile Phase A (0.1% Formic Acid in Water).

Sample Preparation

The sample preparation will depend on the matrix (e.g., plasma, formulation). A generic protein precipitation protocol for plasma is provided as an example:

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

Instrumental Parameters

Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 2.1 x 100 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 9.0 | 5 |

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 230.3 |

| Product Ion (Q3) | m/z 145.1 |

| Fragmentor | 135 V |

| Collision Energy | 25 eV |

System Suitability Testing (SST)

To ensure the validity of the analytical run, the system must pass predefined performance criteria. This is a self-validating check on the system's integrity.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Replicate Injections (n=6) | %RSD of peak area ≤ 2.0%[6] |

| Tailing Factor (T) | ≤ 2.0[6] |

| Theoretical Plates (N) | ≥ 2000[6] |

| Signal-to-Noise (S/N) | ≥ 10 for the lowest calibration standard |

Conclusion

This application note provides a comprehensive and scientifically justified HPLC-MS method for the analysis of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride. By grounding each methodological choice in the physicochemical properties of the analyte and established chromatographic and mass spectrometric principles, this protocol offers a robust, sensitive, and selective tool for drug development professionals. The detailed steps and system suitability criteria ensure that the method is self-validating and can be reliably implemented for routine analysis.

References

-

Synthesis and Pharmacological Applications of Certain Quinoxaline... - Ingenta Connect. (2017-09-01). Available at: [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2026-01-01). Available at: [Link]

-

Separation of Quinoxaline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Available at: [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. (n.d.). Available at: [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). Available at: [Link]

-

SYNTHESIS OF UNIQUE QUINOXALINE COMPOUNDS AND THEIR ANALGESIC ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024-04-01). Available at: [Link]

-

NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.). Available at: [Link]

-

heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore. (n.d.). Available at: [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.). Available at: [Link]

-

Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studi. (n.d.). Available at: [Link]

-

2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline | C15H19N3S | CID 56946025 - PubChem. (n.d.). Available at: [Link]

-

Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. (n.d.). Available at: [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Available at: [Link]

-

View of SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. (n.d.). Available at: [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Available at: [Link]

-

synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives - ResearchGate. (2016-11-17). Available at: [Link]

-

HPLC analytical Method development: an overview - PharmaCores. (2025-05-27). Available at: [Link]

-